Benzyl 2-(2-methylpyridin-3-yl)pyrrolidine-1-carboxylate
Description
Benzyl 2-(2-methylpyridin-3-yl)pyrrolidine-1-carboxylate is a heterocyclic compound featuring a pyrrolidine ring substituted with a benzyl carbamate group and a 2-methylpyridin-3-yl moiety. This structure combines aromatic pyridine and flexible pyrrolidine systems, making it a versatile intermediate in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C18H20N2O2 |
|---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
benzyl 2-(2-methylpyridin-3-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H20N2O2/c1-14-16(9-5-11-19-14)17-10-6-12-20(17)18(21)22-13-15-7-3-2-4-8-15/h2-5,7-9,11,17H,6,10,12-13H2,1H3 |
InChI Key |
UUGWLOVLIBPQGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=N1)C2CCCN2C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(2-methylpyridin-3-yl)pyrrolidine-1-carboxylate typically involves the reaction of 2-(2-methylpyridin-3-yl)pyrrolidine-1-carboxylic acid with benzyl alcohol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under an inert atmosphere, usually nitrogen, at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(2-methylpyridin-3-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxidized derivatives, while reduction reactions produce reduced derivatives .
Scientific Research Applications
Benzyl 2-(2-methylpyridin-3-yl)pyrrolidine-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 2-(2-methylpyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of pyrrolidine-carboxylate derivatives allows for tailored physicochemical and biological properties. Below is a detailed comparison with structurally related compounds:
Table 1: Structural and Functional Comparison
*Molecular formula for the target compound can be inferred as C₁₈H₂₀N₂O₂ (benzyl ester + 2-methylpyridine + pyrrolidine).
Key Observations :
Substituent Effects on Reactivity and Solubility: Electron-donating groups (e.g., ethoxy in ) enhance π-electron density, favoring electrophilic substitutions. Polar groups (e.g., amino in ) improve aqueous solubility but may reduce metabolic stability.
Steric and Electronic Modifications :
- Bulky tert-butyl esters (e.g., ) hinder enzymatic degradation, prolonging half-life.
- Halogenated derivatives (e.g., bromo-indole in ) exhibit enhanced binding to hydrophobic protein pockets.
Biological Relevance :
- Imidazopyrazine and indole derivatives () are prevalent in kinase inhibitors due to their planar aromatic systems.
- Formylphenyl derivatives () serve as intermediates for Schiff base formation in covalent inhibitor design.
Commercial Availability: Amino-substituted analogs () are discontinued, likely due to synthetic challenges or instability.
Biological Activity
Benzyl 2-(2-methylpyridin-3-yl)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative studies, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a pyrrolidine ring substituted with a benzyl group and a 2-methylpyridine moiety. The presence of these functional groups contributes to its diverse reactivity and interaction profiles, making it a subject of interest in various fields of research, particularly in pharmacology and medicinal chemistry.
The biological activity of this compound is believed to involve interactions with specific molecular targets, potentially modulating key signaling pathways involved in cell proliferation and apoptosis. Although the exact mechanisms are still under investigation, preliminary studies suggest that it may inhibit certain enzymes or receptors associated with various biological processes.
Antimicrobial Properties
This compound has shown promise as an antimicrobial agent. In vitro studies have indicated potential antibacterial activity against various strains, including:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |
| Escherichia coli | 0.0039 - 0.025 mg/mL |
| Bacillus subtilis | 4.69 - 22.9 µM |
| Pseudomonas aeruginosa | 13.40 - 137.43 µM |
These results indicate that the compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria .
Anticancer Activity
Research has also explored the anticancer potential of this compound. Similar pyrrolidine derivatives have been investigated for their ability to induce apoptosis in cancer cells through various pathways, including the modulation of nitric oxide synthase (nNOS) activity, which is linked to tumor progression .
Comparative Studies
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Benzyl 2-(6-methylpyridin-2-yl)pyrrolidine-1-carboxylate | Different methyl substitution on the pyridine ring | Potential anticancer activity |
| Benzyl (S)-2-((3-chloropyrazin-2-yl)methylcarbamoyl)pyrrolidine-1-carboxylate | Contains a chloropyrazine moiety | Studied for adrenergic receptor interactions |
This table highlights the diversity within this class of chemicals while underscoring the unique aspects of this compound, particularly its specific substitution patterns that may influence its biological activity and chemical reactivity.
Case Studies
Several case studies have explored the pharmacological applications of compounds within this structural class:
- Neuronal Nitric Oxide Synthase Inhibition : A study demonstrated that derivatives similar to this compound exhibited selective inhibition of nNOS, suggesting potential therapeutic applications in neurodegenerative diseases linked to nitric oxide overproduction .
- Antibacterial Efficacy : Another investigation focused on the antibacterial properties of pyrrolidine derivatives, revealing that specific substitutions significantly enhanced antimicrobial efficacy against resistant bacterial strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
